molecular formula C30H24O12 B12425071 Proanthocyanidin A4

Proanthocyanidin A4

Cat. No.: B12425071
M. Wt: 576.5 g/mol
InChI Key: NSEWTSAADLNHNH-IVJIMCHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proanthocyanidin A4 is a type of proanthocyanidin, which are polyphenolic compounds found in a variety of plants. These compounds are known for their antioxidant properties and are widely studied for their potential health benefits. This compound, in particular, is a dimeric form of proanthocyanidin, consisting of two flavan-3-ol units. It is commonly found in fruits, nuts, bark, and certain plant seeds and flowers .

Chemical Reactions Analysis

Types of Reactions: Proanthocyanidin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized or reduced forms of proanthocyanidins, as well as substituted derivatives depending on the nucleophiles used .

Scientific Research Applications

Proanthocyanidin A4 has a wide range of applications in scientific research:

Mechanism of Action

Proanthocyanidin A4 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. Additionally, it can modulate various signaling pathways involved in inflammation and apoptosis. For instance, it has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like survivin .

Comparison with Similar Compounds

Proanthocyanidin A4 is unique among proanthocyanidins due to its specific dimeric structure. Similar compounds include other dimeric proanthocyanidins like proanthocyanidin B1 and B2, as well as oligomeric and polymeric proanthocyanidins. Compared to these, this compound has distinct bioactivities and stability profiles .

Properties

Molecular Formula

C30H24O12

Molecular Weight

576.5 g/mol

IUPAC Name

(1R,5S,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27+,29-,30+/m1/s1

InChI Key

NSEWTSAADLNHNH-IVJIMCHNSA-N

Isomeric SMILES

C1[C@H]([C@@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.